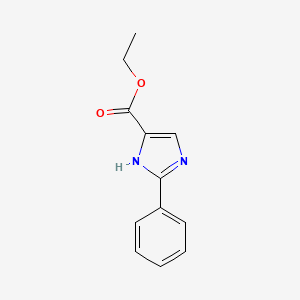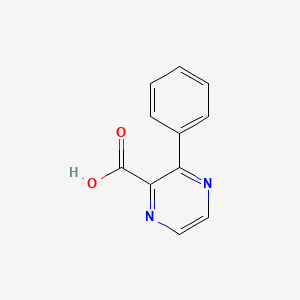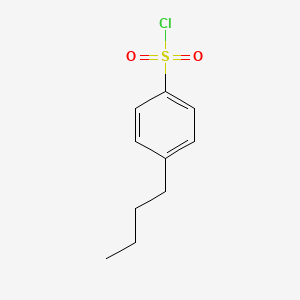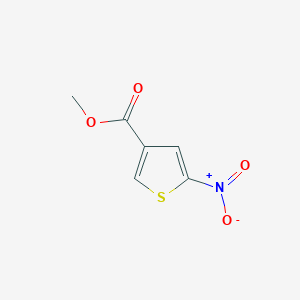
Cyclopropyl(trimethylsilyl)acetylene
Overview
Description
Cyclopropyl(trimethylsilyl)acetylene is an organosilicon compound characterized by the presence of a cyclopropyl group and a trimethylsilyl group attached to an acetylene moiety. This compound is known for its applications in organic synthesis, particularly in addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(trimethylsilyl)acetylene can be synthesized through various methods. One common approach involves the reaction of cyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetylene metal compounds and trimethyl halogenosilanes. The reaction is carried out under reflux conditions for several hours, followed by quenching with water and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(trimethylsilyl)acetylene undergoes various types of chemical reactions, including:
Addition Reactions: It participates in addition reactions with various electrophiles and nucleophiles.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Addition Reactions: Common reagents include halogens, hydrogen halides, and organometallic compounds. Conditions often involve the use of catalysts such as palladium or copper.
Substitution Reactions: Reagents like tetrabutylammonium fluoride (TBAF) or diazomethane are used to remove the trimethylsilyl group.
Major Products:
Addition Reactions: Products include halogenated cyclopropyl derivatives and organometallic complexes.
Substitution Reactions: Products include cyclopropylacetylene and its derivatives.
Scientific Research Applications
Cyclopropyl(trimethylsilyl)acetylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropyl(trimethylsilyl)acetylene involves its ability to participate in addition and substitution reactions. The cyclopropyl group imparts conformational rigidity to the molecule, while the trimethylsilyl group acts as a protecting group that can be selectively removed under specific conditions . This combination allows for precise control over the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
Cyclopropylacetylene: This compound lacks the trimethylsilyl group and is more reactive in certain addition reactions.
Trimethylsilylacetylene: This compound lacks the cyclopropyl group and is used in similar addition and substitution reactions.
Uniqueness: Cyclopropyl(trimethylsilyl)acetylene is unique due to the presence of both the cyclopropyl and trimethylsilyl groups. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-cyclopropylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQSVLJDYLPMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374130 | |
| Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81166-84-9 | |
| Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)











